5-[1-(4-Chloro-benzyl)-1H-pyrazol-4-yl]-4-methyl-4h-[1,2,4]triazole-3-thiol, 95%
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Description
The compound “5-[1-(4-Chloro-benzyl)-1H-pyrazol-4-yl]-4-methyl-4h-[1,2,4]triazole-3-thiol” is a type of triazole derivative . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
Triazole compounds, including “5-[1-(4-Chloro-benzyl)-1H-pyrazol-4-yl]-4-methyl-4h-[1,2,4]triazole-3-thiol”, have a unique structure that allows them to bind readily with a variety of enzymes and receptors in the biological system . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole .Chemical Reactions Analysis
Triazole compounds, including “5-[1-(4-Chloro-benzyl)-1H-pyrazol-4-yl]-4-methyl-4h-[1,2,4]triazole-3-thiol”, can undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Mechanism of Action
The mechanism of action of triazole compounds often involves binding to biological systems with a variety of enzymes and receptors . For instance, a study indicated that a compound similar to “5-[1-(4-Chloro-benzyl)-1H-pyrazol-4-yl]-4-methyl-4h-[1,2,4]triazole-3-thiol” showed excellent inhibition on the expression of IL-6 among these compounds in LPS-induced RAW 264.7 macrophage cell .
Safety and Hazards
The safety data sheet for a similar compound, 4-BENZYL-5-(4-CHLORO-PHENYL)-4H-[1,2,4]TRIAZOLE-3-THIOL, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5S/c1-18-12(16-17-13(18)20)10-6-15-19(8-10)7-9-2-4-11(14)5-3-9/h2-6,8H,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUFFAUYVDGWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CN(N=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.79 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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